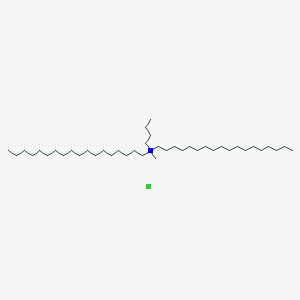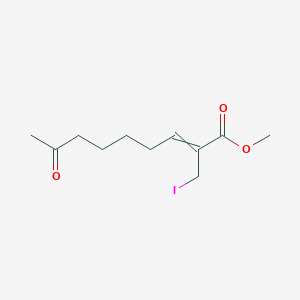![molecular formula C17H26O2Si B12579564 5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one CAS No. 198977-95-6](/img/structure/B12579564.png)
5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one is an organic compound that features a silyl ether group, a phenyl group, and an enone moiety. This compound is of interest in organic synthesis due to its unique structural features and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride . The enone moiety can be introduced through aldol condensation reactions, where an aldehyde reacts with a ketone under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of protecting group chemistry and aldol condensation are scalable and could be adapted for industrial synthesis if needed.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones.
Reduction: The enone can be reduced to the corresponding alcohols using reagents like sodium borohydride.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride (TBAF) for deprotection of the silyl ether group.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected alcohols or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the synthesis of biologically active compounds.
Material Science: As a precursor for the synthesis of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one largely depends on the specific reactions it undergoes. For example, in aldol condensation reactions, the enone moiety acts as an electrophile, reacting with nucleophiles to form carbon-carbon bonds. The silyl ether group serves as a protecting group, preventing unwanted reactions at the hydroxyl site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in synthetic glycobiology and acts as both an aldol donor and acceptor.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A potential precursor to biologically active natural products.
Uniqueness
5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one is unique due to its combination of a silyl ether protecting group, a phenyl group, and an enone moiety. This combination allows for versatile reactivity and application in various fields of research .
Eigenschaften
CAS-Nummer |
198977-95-6 |
|---|---|
Molekularformel |
C17H26O2Si |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
5-[tert-butyl(dimethyl)silyl]oxy-1-phenylpent-2-en-1-one |
InChI |
InChI=1S/C17H26O2Si/c1-17(2,3)20(4,5)19-14-10-9-13-16(18)15-11-7-6-8-12-15/h6-9,11-13H,10,14H2,1-5H3 |
InChI-Schlüssel |
PTTDOOKUKBYJQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCC=CC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


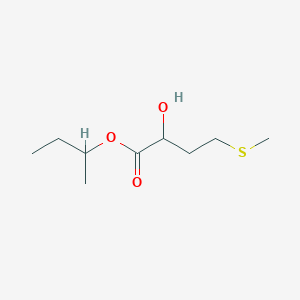
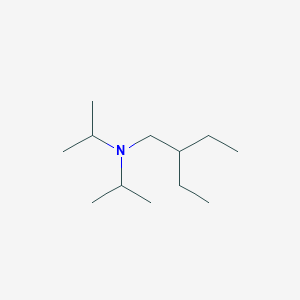
![1-Methyl-5-nitroso-6-[(propan-2-yl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12579505.png)
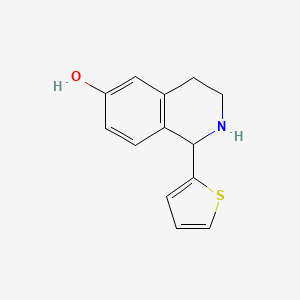
![Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-](/img/structure/B12579524.png)
![1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579525.png)

![2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione](/img/structure/B12579541.png)
![4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile](/img/structure/B12579545.png)
![(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]](/img/structure/B12579546.png)
![Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]-](/img/structure/B12579550.png)
